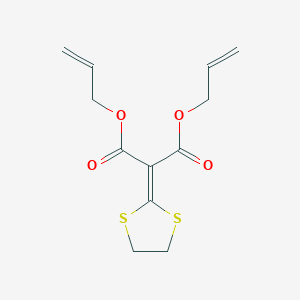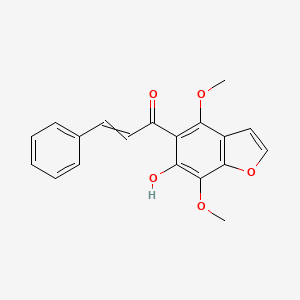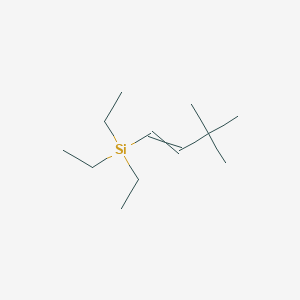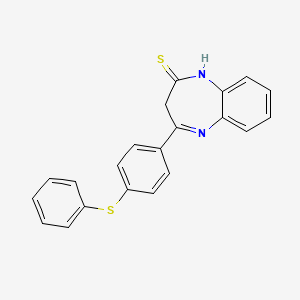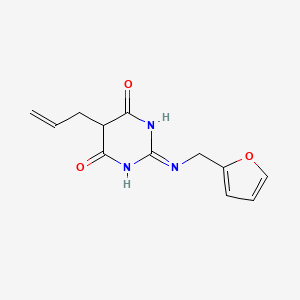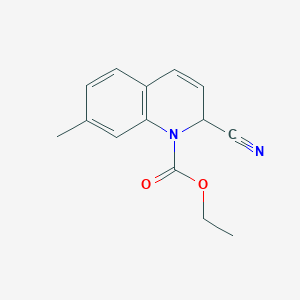![molecular formula C8H12O2 B14652542 7,8-Dioxabicyclo[4.2.2]dec-9-ene CAS No. 52148-56-8](/img/structure/B14652542.png)
7,8-Dioxabicyclo[4.2.2]dec-9-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dioxabicyclo[4.2.2]dec-9-ene: is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.1797 g/mol It features a bicyclic structure with two oxygen atoms forming an epoxide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dioxabicyclo[4.2.2]dec-9-ene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the epoxidation of a diene precursor using peracids or other oxidizing agents. The reaction conditions often include:
Temperature: Moderate temperatures (0-25°C) to control the reaction rate.
Solvent: Non-polar solvents like dichloromethane or chloroform.
Catalysts: Acidic or basic catalysts to facilitate the epoxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dioxabicyclo[4.2.2]dec-9-ene undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Epoxides: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
7,8-Dioxabicyclo[4.2.2]dec-9-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7,8-Dioxabicyclo[4.2.2]dec-9-ene involves its interaction with various molecular targets. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biomolecules. This interaction can affect biological pathways and processes, making it a compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8-Dioxabicyclo[4.2.2]decane: Lacks the double bond present in 7,8-Dioxabicyclo[4.2.2]dec-9-ene.
7,8-Dioxabicyclo[3.2.2]nonane: Has a different ring structure with fewer carbon atoms.
Uniqueness
7,8-Dioxabicyclo[422]dec-9-ene is unique due to its specific bicyclic structure and the presence of an epoxide ring
Eigenschaften
CAS-Nummer |
52148-56-8 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
7,8-dioxabicyclo[4.2.2]dec-9-ene |
InChI |
InChI=1S/C8H12O2/c1-2-4-8-6-5-7(3-1)9-10-8/h5-8H,1-4H2 |
InChI-Schlüssel |
MNEHGPASSFGNGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C=CC(C1)OO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


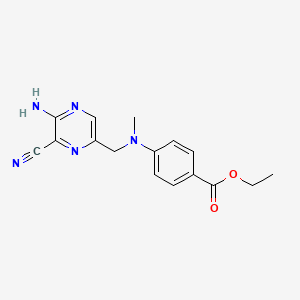
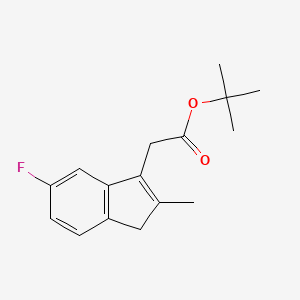
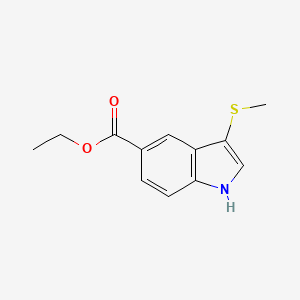
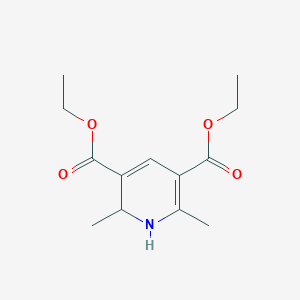
![Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate](/img/structure/B14652471.png)
![N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14652487.png)
